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Compound of Interest

Compound Name: Rezatapopt

Cat. No.: B12378407

Audience: Researchers, scientists, and drug development professionals.

Introduction Rezatapopt (PC14586) is a first-in-class, orally available small molecule designed
to selectively reactivate the p53 tumor suppressor protein carrying the Y220C mutation.[1][2]
The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of all solid tumors,
creating a druggable surface pocket that leads to protein destabilization and loss of function.[1]
[3] Rezatapopt binds to this pocket, stabilizing the p53-Y220C mutant protein and restoring its
wild-type, tumor-suppressive transcriptional activities.[4] Preclinical and clinical studies have
demonstrated its potential in treating various solid tumors harboring this specific mutation.

To accurately study the cellular response to Rezatapopt and dissect its precise mechanism of
action, it is crucial to use cellular models that isolate the effect of the target mutation from other
genetic variations. Isogenic cell lines, which share an identical genetic background except for
the specific mutation of interest, provide a powerful system for such investigations. The
CRISPR/Cas9 gene-editing platform enables the precise introduction of the TP53 Y220C
mutation into a wild-type parental cell line, creating the ideal isogenic pair for comparative
studies.

This document provides detailed protocols for generating TP53 Y220C isogenic cell lines using
CRISPR/Cas9, characterizing the cellular response to Rezatapopt, and employing CRISPR
screens to identify potential mechanisms of resistance.
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Rezatapopt's Mechanism of Action

The Y220C mutation in the p53 DNA-binding domain creates a small, thermally unstable
crevice on the protein surface, leading to its denaturation and inability to bind DNA effectively.
Rezatapopt is specifically designed to fit into this crevice, acting as a molecular chaperone.
This binding stabilizes the mutant p53 protein, refolding it into its wild-type conformation. Once
its structure is restored, the reactivated p53 can bind to DNA response elements and initiate
the transcription of target genes, such as CDKN1A (encoding p21) and MDM2. The
upregulation of these genes leads to cell cycle arrest and apoptosis in tumor cells, thereby
inhibiting tumor growth.
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Caption: Rezatapopt signaling pathway. (Max-width: 760px)

Part 1: Protocol for Generating TP53 Y220C Isogenic
Cell Lines

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b12378407?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This protocol outlines the key steps for introducing the TP53 Y220C point mutation into a
cancer cell line with wild-type TP53 using CRISPR/Cas9 technology.

Start: Select Parental
Cell Line (WT TP53)

1. Design CRISPR Components
- sgRNA targeting Y220 locus
- SSODN donor with Y220C mutation

l

2. Deliver Components
(e.g., Electroporation of
Cas9 RNP + ssODN)

l

3. Isolate Single Cells
(FACS or Limiting Dilution)

:

4. Expand Clonal Populations

l

5. Screen Clones
(PCR & Sanger Sequencing)

l

6. Validate Positive Clones
- Confirm On-Target Edit
- Western Blot for p53 expression
- Off-Target Analysis (optional)

End: Cryopreserve Validated
Isogenic Cell Lines
(WT and Y220C)

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for CRISPR-based generation of isogenic cell lines. (Max-width: 760px)

Methodology
e Cell Line Selection & Culture:

o Choose a human cancer cell line with a well-characterized wild-type TP53 status (e.g.,
A549, MCF7).

o Culture cells in recommended media and conditions, ensuring they are healthy and in the
logarithmic growth phase before transfection.

e Design of CRISPR Components:

o sgRNA Design: Use a CRISPR design tool (e.g., CHOPCHOP, Benchling) to design
several sgRNAs targeting the genomic region of TP53 exon 6 containing the Tyrosine 220
codon (TAT). Select sgRNAs with high on-target scores and low off-target predictions. The
PAM sequence (NGG) for Streptococcus pyogenes Cas9 should be as close to the target
site as possible.

o Donor Template Design: Design a single-stranded oligodeoxynucleotide (sSODN) of
approximately 100-200 nucleotides as the repair template. The ssODN should contain the
desired Y220C mutation (TAT to TGT). Introduce silent mutations in the PAM sequence or
SgRNA seed region to prevent re-cutting by Cas9 after successful editing. Center the
desired mutation within the ssODN with homologous arms of 40-90 nucleotides on each
side.

e Delivery of CRISPR Components:

o The delivery of Cas9 protein pre-complexed with sgRNA (ribonucleoprotein, RNP) along
with the ssODN donor is recommended for its high efficiency and reduced off-target
effects.

o RNP Assembly: Incubate purified Cas9 nuclease with the synthetic SQRNA at a 1:1.2 molar
ratio for 10-15 minutes at room temperature.
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o Electroporation: Resuspend 1x1076 cells in a nucleofection buffer. Mix the cells with the
pre-assembled RNP complex and the ssODN donor. Electroporate using a system like the
Amaxa Nucleofector with a cell-line-specific program.

o Immediately transfer cells to pre-warmed culture dishes with fresh media.

o Clonal Selection and Expansion:

o

48-72 hours post-transfection, isolate single cells to generate clonal populations.

[e]

Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker was co-transfected,
use FACS to sort single cells into individual wells of a 96-well plate.

[e]

Limiting Dilution: Serially dilute the cell suspension to a concentration of ~0.5 cells per 100
pL and plate into 96-well plates.

[e]

Allow single-cell colonies to grow for 2-4 weeks, monitoring for colony formation.

e Screening and Validation:

[¢]

When colonies are sufficiently large, harvest a portion for genomic DNA extraction, leaving
the rest to expand.

o PCR and Sanger Sequencing: Amplify the targeted region of TP53 from the genomic DNA.
Sequence the PCR product to identify clones containing the heterozygous or homozygous
Y220C mutation.

o Western Blot: Validate that the edited clones express the full-length p53 protein.

o Off-Target Analysis (Recommended): Sequence the top predicted off-target sites to ensure
no unintended mutations were introduced.

o Cryopreservation: Expand the validated homozygous Y220C clone and the parental (wild-
type) clone and create master and working cell banks.

Part 2: Protocols for Characterizing Rezatapopt
Response
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Once the isogenic cell lines (TP53 WT and TP53 Y220C) are established, they can be used to
guantify the specific effects of Rezatapopt.

Start: Isogenic Pair
(TP53 WT & Y220C)

Treat cells with a dose-response
of Rezatapopt (e.g., 0-10 pM)

Functjonal Assays

Cell Viability Assay Apoptosis Assay Gene Expression Analysis

(72h, e.g., CellTiter-Glo) (48h, Annexin V/PI Staining) (24h, gRT-PCR for p21, MDM2)
Determine IC50 Quantify Apoptotic Cells Measure Target Engagement

Analyze and Compare Data
Between WT and Y220C Lines

Click to download full resolution via product page

Caption: Experimental workflow for characterizing Rezatapopt response. (Max-width: 760px)

Methodology

» Cell Viability Assay (IC50 Determination):

o

Seed 2,000-5,000 cells per well of a 96-well plate for both WT and Y220C lines. Allow cells
to attach overnight.

o Treat cells with a serial dilution of Rezatapopt (e.g., 10 uM down to 1 nM) and a vehicle
control (e.g., 0.1% DMSO).

o Incubate for 72 hours.

o Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies
ATP levels.
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o Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50
value for each cell line.

e Apoptosis Assay (Annexin V/PI Staining):
o Seed 1x1075 cells per well in a 6-well plate. Allow to attach overnight.

o Treat cells with Rezatapopt at 1x and 5x the determined IC50 value for the Y220C line,
alongside a vehicle control.

o Incubate for 48 hours.
o Harvest both adherent and floating cells.

o Stain cells with FITC-conjugated Annexin V and Propidium lodide (PI) according to the
manufacturer's protocol.

o Analyze the cell population by flow cytometry. Quantify the percentage of cells in each
guadrant (live, early apoptotic, late apoptotic, necrotic).

o Target Gene Expression Analysis (QRT-PCR):
o Seed 1x1075 cells per well in a 6-well plate and allow to attach overnight.
o Treat cells with Rezatapopt at the IC50 concentration for 24 hours.
o Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
o Synthesize cDNA using a reverse transcription Kkit.

o Perform quantitative real-time PCR (qQRT-PCR) using primers for TP53 target genes
(CDKN1A, MDM2) and a housekeeping gene (GAPDH, ACTB).

o Calculate the relative fold change in gene expression using the AACt method.

Data Presentation: Expected Outcomes & Clinical
Data
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The following tables summarize representative data from experiments using isogenic lines and

published clinical trial results for Rezatapopt.

Table 1: Representative Data from Isogenic Cell Line Characterization

) Rezatapopt
Assay Cell Line Result
Treatment

Cell Viability TP53 WT Dose-Response IC50 > 10 uM

TP53 Y220C Dose-Response IC50 = 0.5 uM
Apoptosis TP53 WT 1uM < 5% Apoptotic Cells

TP53 Y220C 1pM 45% Apoptotic Cells
Gene Expression TP53 WT 1uM No significant change
(CDKN1A Fold .

TP53 Y220C 1uM 15-fold increase
Change)
Gene Expression TP53 WT 1uM No significant change

| (MDM2 Fold Change) | TP53 Y220C | 1 uM | 10-fold increase |

Table 2: Summary of Interim Phase 2 PYNNACLE Clinical Trial Data
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Number of Patients  Overall Response

Tumor Type Notes
(n) Rate (ORR)*
) Across 8 tumor
All Patients 97 33%
types.
_ Includes 1 confirmed
Ovarian Cancer 44 43%
complete response.
Breast Cancer 11 18%
Includes 1
Endometrial Cancer 5 60% unconfirmed partial
response.
Includes 3
Lung Cancer 18 22% unconfirmed partial
responses.
Other Solid Tumors 19 21%

*Investigator-assessed, includes confirmed and unconfirmed responses as of data cut-off
August 4, 2025.

Part 3: Advanced Application - CRISPR Screen for
Resistance Mechanisms

Genome-wide CRISPR-Cas9 knockout screens can be used in the TP53 Y220C isogenic cell
line to identify genes whose loss confers resistance to Rezatapopt.
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Start: TP53 Y220C
Isogenic Cell Line

1. Transduce with Genome-Scale
Lentiviral sgRNA Library

'

2. Select for Transduced Cells
(e.g., Puromycin)

'

3. Split Population

v

Control Arm: Experimental Arm:
Treat with Vehicle (DMSO) Treat with Rezatapopt (IC80)

'

4. Culture for 14-21 Days

'

5. Harvest Surviving Cells
& Extract Genomic DNA

'

6. Amplify & Sequence sgRNA Cassettes

'

7. Bioinformatic Analysis:
Identify Enriched sgRNAs in
Rezatapopt-Treated Arm

End: Identify Candidate
Resistance Genes
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Caption: Workflow for a genome-wide CRISPR knockout resistance screen. (Max-width:
760px)

High-Level Protocol

e Library Transduction: Transduce the TP53 Y220C cell line with a genome-scale lentiviral
SgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only
one sgRNA.

e Drug Selection: After an initial selection period (e.g., with puromycin) to eliminate non-
transduced cells, split the cell population. Treat one arm with a high concentration of
Rezatapopt (e.g., IC80) and the other with a vehicle control.

o Cell Culture: Culture the cells for several passages, maintaining drug pressure in the
treatment arm.

o Genomic DNA Analysis: Harvest the surviving cells from both arms. Extract genomic DNA,
and use PCR to amplify the integrated sgRNA sequences.

o Next-Generation Sequencing: Use next-generation sequencing (NGS) to determine the
relative abundance of each sgRNA in the final populations.

o Data Analysis: Identify sgRNAs that are significantly enriched in the Rezatapopt-treated
population compared to the control population. The genes targeted by these sgRNAs are
candidate resistance genes.

Conclusion The combination of CRISPR/Cas9-mediated gene editing and isogenic cell line
models provides a robust and precise platform for preclinical investigation of targeted therapies
like Rezatapopt. These methodologies allow researchers to confirm the on-target activity of the
drug, quantify its downstream functional effects, and proactively explore potential mechanisms
of acquired resistance. The data generated from these models are invaluable for validating
therapeutic potential, identifying predictive biomarkers, and guiding the development of
combination strategies to improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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